(1,3-Phenylene)bis[(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)methanone]
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Overview
Description
(1,3-Phenylene)bis[(bicyclo[420]octa-1,3,5-trien-3-yl)methanone] is a complex organic compound characterized by its unique structure, which includes a 1,3-phenylene core and two bicyclo[420]octa-1,3,5-trien-3-yl groups attached via methanone linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Phenylene)bis[(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)methanone] typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[4.2.0]octa-1,3,5-triene structure. Subsequent functionalization steps introduce the methanone linkages and attach the bicyclic units to the 1,3-phenylene core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(1,3-Phenylene)bis[(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)methanone] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(1,3-Phenylene)bis[(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)methanone] has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (1,3-Phenylene)bis[(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)methanone] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, influencing biological processes and material properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Properties
CAS No. |
137662-13-6 |
---|---|
Molecular Formula |
C24H18O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[3-(bicyclo[4.2.0]octa-1(6),2,4-triene-3-carbonyl)phenyl]-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)methanone |
InChI |
InChI=1S/C24H18O2/c25-23(21-10-6-15-4-8-17(15)12-21)19-2-1-3-20(14-19)24(26)22-11-7-16-5-9-18(16)13-22/h1-3,6-7,10-14H,4-5,8-9H2 |
InChI Key |
UGCJLRIKVHXOCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C1C=CC(=C2)C(=O)C3=CC(=CC=C3)C(=O)C4=CC5=C(CC5)C=C4 |
Origin of Product |
United States |
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